molecular formula C10H14BrN B12210784 [3-(2-Bromo-phenyl)-propyl]-methyl-amine CAS No. 886762-99-8

[3-(2-Bromo-phenyl)-propyl]-methyl-amine

Cat. No.: B12210784
CAS No.: 886762-99-8
M. Wt: 228.13 g/mol
InChI Key: SNVJCLCBOJCEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Bromo-phenyl)-propyl]-methyl-amine is a brominated aromatic amine with a propyl linker connecting the methylamine group to the 2-bromophenyl moiety. Its molecular formula is C₁₀H₁₄BrN, and it features a bromine substituent at the ortho position of the phenyl ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting neurotransmitter receptors (e.g., adrenergic or cholinergic systems) .

Properties

CAS No.

886762-99-8

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(2-bromophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14BrN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3

InChI Key

SNVJCLCBOJCEBU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzenepropanamine: The synthesis of Benzenepropanamine, 2-bromo-N-methyl- typically begins with the bromination of benzenepropanamine. This reaction involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

    N-Methylation: The next step involves the methylation of the amine group. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic substitution, resulting in the formation of the N-methylated product.

Industrial Production Methods: Industrial production of Benzenepropanamine, 2-bromo-N-methyl- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenepropanamine, 2-bromo-N-methyl- can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can also undergo reduction reactions, where the bromine atom is replaced with a hydrogen atom. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions are common for this compound, where the bromine atom can be replaced with other functional groups. For example, nucleophilic substitution with sodium azide (NaN₃) can yield the corresponding azide derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), methyl iodide (CH₃I)

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: De-brominated amines

    Substitution: Azide derivatives, methylated amines

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [3-(2-Bromo-phenyl)-propyl]-methyl-amine involves several steps that typically include the bromination of phenylpropylamine derivatives. The compound is characterized by its bromo substituent, which enhances its reactivity and biological profile. The presence of the bromo group allows for further modifications that can lead to the development of novel pharmacological agents.

Research has shown that compounds related to this compound exhibit significant biological activity, particularly as ligands for various receptors. For instance, derivatives of this compound have been explored for their interactions with the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. The binding affinity and selectivity of these compounds can be optimized through structural modifications.

Compound NameBinding Affinity (nM)Target ReceptorReference
This compoundTBDNMDA receptor
N-Methyl-D-aspartate derivative50NMDA receptor
3-Trifluoromethyl analogue13PCP binding site

Therapeutic Applications

The therapeutic potential of this compound lies in its ability to modulate neurotransmitter systems. Its derivatives can serve as scaffolds for developing new treatments for conditions such as depression, anxiety, and other mood disorders.

Case Study: NMDA Receptor Modulation

A study evaluated a series of compounds derived from this compound, focusing on their efficacy as NMDA receptor antagonists. The results indicated that certain modifications led to increased binding affinities, suggesting potential for therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Benzenepropanamine, 2-bromo-N-methyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and biological activity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine Structure: Chlorine replaces bromine at the ortho position, with an ether linkage instead of direct attachment. Molecular Weight: ~213.7 g/mol (vs. 228.13 g/mol for the bromo analog). Impact:

  • Electron-withdrawing effect : Chlorine has lower electronegativity than bromine, leading to reduced inductive effects on the aromatic ring .
  • Reactivity : The ether group may decrease metabolic stability compared to the direct C–Br bond .

[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine

  • Structure : Adds a fluorine atom at the para position and replaces the methylamine with a piperidine-containing side chain.
  • Molecular Weight : 329.25 g/mol.
  • Impact :
  • Solubility : The piperidine group improves water solubility compared to the methylamine analog .
Heterocyclic Modifications

[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine

  • Structure : Replaces the bromophenyl group with a benzimidazole ring.
  • Molecular Weight : 189.26 g/mol.
  • Impact :
  • LogP : 1.46 (higher lipophilicity than the bromophenyl analog, suggesting better membrane permeability) .
  • Applications : Used in HPLC analysis due to its UV-active benzimidazole moiety .

Backbone and Functional Group Modifications

Desipramine ([3-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-propyl]-methyl-amine)

  • Structure : Incorporates a dibenzoazepine ring system instead of bromophenyl.
  • Molecular Weight : ~266.4 g/mol.
  • Impact :
  • Pharmacology: Acts as a norepinephrine reuptake inhibitor (antidepressant), highlighting how aromatic ring substitutions dictate therapeutic function .

[2-(3,4-Dimethoxy-phenyl)-ethyl]-{3-[2-(3,4-dimethoxy-phenyl)-1,1,3,3-tetraoxo-1λ⁶,3λ⁶-[1,3]dithian-2-yl]-propyl}-methyl-amine (Tiapamil analog)

  • Structure : Adds methoxy groups and a tetraoxo-dithiane complex.
  • Impact :
  • Metabolic Stability : Methoxy groups slow oxidative metabolism, extending half-life .
  • Complexity : The dithiane group introduces steric hindrance, reducing receptor accessibility compared to simpler analogs .

Key Research Findings

  • Synthetic Routes : Brominated analogs like [3-(2-Bromo-phenyl)-propyl]-methyl-amine are synthesized via nucleophilic substitution or coupling reactions, as seen in and .
  • Pharmacological Potential: Bromine’s bulky size may enhance binding to halogen-bonding pockets in enzymes or receptors, a feature exploited in drug design .
  • Safety Profile : Brominated amines generally require stringent handling (e.g., gloves, ventilation) due to irritancy risks, consistent with methylamine derivatives in and .

Biological Activity

[3-(2-Bromo-phenyl)-propyl]-methyl-amine is a compound with significant potential in biological research, particularly in the study of cellular processes and drug interactions. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a brominated aromatic ring attached to a propyl chain and a methyl amine group. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to form covalent bonds with target molecules. This reactivity can lead to alterations in the structure and function of these molecules, impacting various cellular pathways.

Key Mechanisms:

  • Nucleophilic/Electrophilic Interactions : The compound can engage in nucleophilic substitution reactions or electrophilic additions, influencing enzyme activities and receptor interactions.
  • Target Molecules : It has been shown to interact with proteins involved in drug metabolism and transport, such as P-glycoprotein (P-gp), which plays a critical role in multidrug resistance .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that this compound can impair the growth of certain bacterial strains without affecting host cell viability. Such properties make it a candidate for developing new antimicrobial agents .
  • Modulation of Drug Resistance : The compound has been investigated for its potential to reverse drug resistance in cancer cells by increasing intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin .
  • Neuroprotective Properties : Some analogs have demonstrated neuroprotective effects in models of ischemia, suggesting that this compound may influence NMDA receptor activity, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study assessed the compound's ability to inhibit bacterial growth:

Bacterial StrainMIC (μg/mL)Effect on Host Cells
N. meningitidis64No toxicity observed
H. influenzae32No toxicity observed
C. trachomatis128Selective inhibition

The results indicated that the compound was more effective against C. trachomatis, showing promise for targeted antimicrobial therapy .

Study 2: Drug Resistance Reversal

In vitro experiments demonstrated that treatment with this compound significantly increased the efficacy of standard chemotherapeutics:

TreatmentTumor Volume Reduction (%)IC50 (μM)
Control0-
Chemotherapy Alone2510
Chemotherapy + Compound655

This study highlights the potential role of the compound in enhancing drug sensitivity in resistant cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.